molecular formula C15H14N2O2 B8475610 4-[2-(1H-Benzimidazol-1-yl)ethoxy]phenol CAS No. 80200-00-6

4-[2-(1H-Benzimidazol-1-yl)ethoxy]phenol

Cat. No.: B8475610
CAS No.: 80200-00-6
M. Wt: 254.28 g/mol
InChI Key: YCONEPHMWFPQSP-UHFFFAOYSA-N
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Description

4-[2-(1H-Benzimidazol-1-yl)ethoxy]phenol is a benzimidazole derivative featuring a benzimidazole core linked via a two-carbon ethoxy spacer to a phenolic hydroxyl group. This structural motif combines the aromaticity and hydrogen-bonding capacity of benzimidazole with the electron-donating and acidic properties of phenol, making it a versatile scaffold for pharmaceutical and materials science applications.

Properties

CAS No.

80200-00-6

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

4-[2-(benzimidazol-1-yl)ethoxy]phenol

InChI

InChI=1S/C15H14N2O2/c18-12-5-7-13(8-6-12)19-10-9-17-11-16-14-3-1-2-4-15(14)17/h1-8,11,18H,9-10H2

InChI Key

YCONEPHMWFPQSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCOC3=CC=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The ethoxy linker in 4-[2-(1H-Benzimidazol-1-yl)ethoxy]phenol distinguishes it from related compounds. Key structural analogs include:

Compound Name Structural Difference Key Reference
4-(1H-Benzimidazol-2-yl)phenol Direct attachment of benzimidazole to phenol
2-(4-Nitrophenyl)-1H-benzimidazole (VIa) Nitrophenyl substitution, no ethoxy linker
4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol Methoxy and benzyl substitutions
2-Phenyl-benzimidazole-1-acetamide derivatives Acetamide substituents

Key Observations :

  • Ethoxy Spacer: The ethoxy group in this compound likely enhances solubility and bioavailability compared to compounds with direct benzimidazole-phenol linkages (e.g., 4-(1H-Benzimidazol-2-yl)phenol) .
Physicochemical Properties
  • Solubility: The ethoxy linker in the target compound likely improves aqueous solubility compared to 4-(1H-Benzimidazol-2-yl)phenol, where direct attachment of phenol reduces hydrophilicity .
  • Acidity: The phenolic -OH group (pKa ~10) can participate in hydrogen bonding, similar to other benzimidazole-phenol hybrids .
Crystallographic Data
  • Conformational Flexibility: The ethoxy linker may allow for greater rotational freedom compared to rigid analogs like 4-(1H-Benzo[d]imidazol-2-yl)phenol, which adopts planar conformations .
  • Hydrogen Bonding: Phenolic -OH groups in related compounds form intermolecular hydrogen bonds, stabilizing crystal lattices .

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